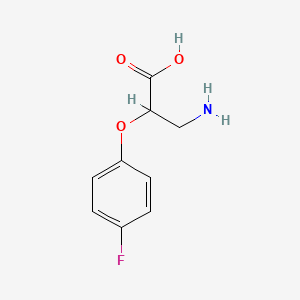

3-amino-2-(4-fluorophenoxy)propanoic Acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10FNO3 |

|---|---|

Molecular Weight |

199.18 g/mol |

IUPAC Name |

3-amino-2-(4-fluorophenoxy)propanoic acid |

InChI |

InChI=1S/C9H10FNO3/c10-6-1-3-7(4-2-6)14-8(5-11)9(12)13/h1-4,8H,5,11H2,(H,12,13) |

InChI Key |

JSXMNBUXFWDYOB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OC(CN)C(=O)O)F |

Origin of Product |

United States |

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-amino-2-(4-fluorophenoxy)propanoic acid. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each atom, while advanced 2D NMR techniques are crucial for assigning stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, characteristic signals would be expected in several regions. The protons on the fluorophenyl group typically appear as a complex multiplet system in the aromatic region (approx. 6.9-7.2 ppm). The fluorine atom influences the chemical shifts and coupling patterns of the adjacent aromatic protons. The methine proton at the C2 position (α to the carboxyl group) would likely resonate as a multiplet around 4.5-5.0 ppm. The chemical shift is influenced by the adjacent oxygen and the C3 carbon. The protons of the aminomethyl group (CH₂) at the C3 position are diastereotopic due to the adjacent chiral center at C2. Therefore, they are expected to appear as two separate multiplets (an ABX system), likely in the range of 3.0-3.5 ppm. The carboxylic acid proton (-COOH) typically appears as a broad singlet at a downfield chemical shift (>10 ppm), which can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data by showing the number of unique carbon environments. Key resonances would include the carbonyl carbon of the carboxylic acid (~170-175 ppm), carbons of the fluorophenyl ring (~115-160 ppm, with C-F coupling), the C2 methine carbon attached to the oxygen (~70-80 ppm), and the C3 methylene (B1212753) carbon attached to the nitrogen (~40-50 ppm).

Stereochemical Assignment: The relative stereochemistry (syn or anti) of the amino and carboxyl groups can be determined by analyzing the coupling constant (³J) between the C2-H and C3-H protons. A larger coupling constant is generally indicative of an anti relationship, while a smaller one suggests a syn relationship. Furthermore, 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to probe through-space correlations between protons, providing definitive evidence for the relative configuration of the stereocenters.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analysis of structurally similar compounds like 2-phenoxypropanoic acid.

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Multiplicity / Notes |

| COOH | >10 | ~170-175 | Broad singlet |

| C2-H | ~4.5-5.0 | ~70-80 | Multiplet |

| C3-H₂ | ~3.0-3.5 | ~40-50 | Two separate multiplets (diastereotopic) |

| C-F (aromatic) | - | ~155-160 | Doublet (¹JCF) |

| C-O (aromatic) | - | ~150-155 | Singlet |

| Aromatic C-H | ~6.9-7.2 | ~115-125 | Multiplets |

Mass Spectrometry (MS) for Molecular Confirmation and Impurity Profiling

Mass spectrometry (MS) is a powerful technique used to confirm the molecular weight of this compound and to identify potential impurities. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

The calculated monoisotopic mass of this compound (C₉H₁₀FNO₃) is approximately 199.0645 Da. In electrospray ionization (ESI) mass spectrometry, the compound would typically be observed as the protonated molecule [M+H]⁺ at m/z 200.0723 in positive ion mode or the deprotonated molecule [M-H]⁻ at m/z 198.0567 in negative ion mode.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion, providing structural information. Key fragmentation pathways can help confirm the structure and identify impurities. Predicted fragmentation patterns include:

Loss of formic acid (HCOOH): A neutral loss of 46 Da from the [M+H]⁺ ion.

Loss of the carboxyl group (•COOH): A loss of 45 Da.

Cleavage of the ether bond: This can lead to fragments corresponding to the fluorophenoxy group (m/z 111) or the amino-propanoic acid backbone.

Decarboxylation: Loss of CO₂ (44 Da) from the [M-H]⁻ ion.

Impurity Profiling: MS is highly sensitive for detecting and identifying process-related impurities or degradation products. By coupling MS with a chromatographic technique like HPLC (LC-MS), components can be separated and their masses determined, allowing for the identification of impurities even at very low levels. chemicalbook.com

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (Positive Mode) | Proposed Fragment | Notes |

| 200.0723 | [M+H]⁺ | Protonated molecular ion |

| 183.0692 | [M+H - NH₃]⁺ | Loss of ammonia (B1221849) |

| 154.0301 | [M+H - HCOOH]⁺ | Loss of formic acid |

| 111.0397 | [C₆H₄FO]⁺ | Fluorophenoxy cation |

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity and performing quantification of this compound. chemicalbook.com Crucially, chiral HPLC is required to separate and quantify the two enantiomers, (2R)- and (2S)-forms, which is essential for determining the enantiomeric purity or enantiomeric excess (ee) of a sample.

Chiral Separation: The separation of enantiomers is achieved using a chiral stationary phase (CSP). For β-amino acids, several types of CSPs have proven effective:

Polysaccharide-based CSPs: Columns such as Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) are widely used for separating a broad range of chiral compounds, including amino acid derivatives, often with normal-phase eluents. ntu.edu.twnih.gov

Macrocyclic Glycopeptide-based CSPs: Columns like Chirobiotic™ T (teicoplanin) are particularly effective for separating underivatized amino acids in polar organic or reversed-phase modes. sigmaaldrich.com These phases offer multiple interaction sites (ionic, hydrogen bonding, steric) that facilitate chiral recognition. sigmaaldrich.com

Pirkle-type CSPs: These donor-acceptor columns can also be effective for resolving amino acid enantiomers.

The mobile phase composition, which typically consists of a nonpolar solvent (e.g., hexane), an alcohol modifier (e.g., isopropanol (B130326) or ethanol), and a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine), is optimized to achieve baseline resolution between the enantiomers. ntu.edu.tw

Quantification: Once a separation method is established, HPLC with UV detection can be used for precise quantification. A calibration curve is generated using standards of known concentration to determine the amount of the compound in a sample. The enantiomeric purity is calculated by comparing the peak areas of the two enantiomers.

Table 3: Example Chiral HPLC Conditions for Separation of Amino Acid Analogs

| Chiral Stationary Phase (CSP) | Mobile Phase | Compound Class | Reference |

| Chiralcel® OD | n-hexane/isopropanol/formic acid | 2-(Phenoxy)propionate derivatives | ntu.edu.tw |

| Teicoplanin (Chirobiotic™ T) | Methanol (B129727)/Acetic Acid/Triethylamine | Underivatized Amino Acids | sigmaaldrich.com |

| (R, R) Whelk-O1 | n-hexane/ethanol/TFA/isopropyl amine | β-amino-β-(4-bromophenyl) propionic acid | |

| L-4-hydroxyproline bonded silica | Copper(II) acetate (B1210297) solution | β-methyl-amino acids | nih.gov |

Spectroscopic Techniques for Characterization

In addition to NMR and MS, other spectroscopic techniques like Infrared (IR) spectroscopy are used for the initial characterization of this compound by identifying its key functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Each type of bond vibrates at a characteristic frequency, providing a molecular fingerprint. For this compound, the IR spectrum would exhibit several distinct absorption bands:

A very broad absorption band in the range of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid group.

N-H stretching vibrations from the primary amine group, typically appearing as two bands around 3300-3500 cm⁻¹.

A strong, sharp absorption band around 1700-1730 cm⁻¹ due to the C=O (carbonyl) stretch of the carboxylic acid.

C-O stretching vibrations for the ether linkage and the carboxylic acid, found in the 1200-1300 cm⁻¹ region.

A strong absorption for the C-F bond stretch on the aromatic ring, typically in the 1200-1250 cm⁻¹ range.

C=C stretching vibrations within the aromatic ring, appearing around 1500-1600 cm⁻¹.

This combination of characteristic peaks allows for rapid confirmation of the presence of the essential functional groups in the molecule.

Table 4: Characteristic IR Absorption Bands for this compound Frequencies are based on typical values for the respective functional groups.

| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Amine | N-H stretch | 3300-3500 |

| Carbonyl | C=O stretch | 1700-1730 |

| Ether | C-O stretch | 1200-1300 |

| Fluoroaromatic | C-F stretch | 1200-1250 |

| Aromatic | C=C stretch | 1500-1600 |

Mechanistic and Theoretical Investigations of 3 Amino 2 4 Fluorophenoxy Propanoic Acid

Theoretical Predictions of Molecular FunctionalityNo theoretical studies predicting the potential biological activity, reactivity, or other functional properties of 3-amino-2-(4-fluorophenoxy)propanoic acid have been published.

Should research on this specific compound become available in the future, the requested article could be generated.

Preclinical Research on the Biological Activity of 3 Amino 2 4 Fluorophenoxy Propanoic Acid and Its Analogs

Antiproliferative and Antioxidant Efficacy (In Vitro Cell Models)

The potential of propanoic acid derivatives as anticancer and antioxidant agents has been a subject of interest in recent preclinical studies. Research has focused on elucidating the structure-activity relationships that govern their biological effects.

Derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have demonstrated structure-dependent antiproliferative activity against A549 non-small cell lung cancer cells. ontosight.aimdpi.com The presence of an oxime moiety in these derivatives was found to significantly enhance their anticancer effects. mdpi.com Notably, compounds bearing a hydroxyimino functional group exhibited potent cytotoxicity, with IC50 values surpassing that of the conventional chemotherapeutic agent, cisplatin. mdpi.com

In a separate study, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were also evaluated for their anticancer properties against A549 cells. mdpi.comnih.gov Several compounds in this series were capable of reducing A549 cell viability by 50%. mdpi.comnih.gov The most promising of these compounds demonstrated selectivity towards cancerous cells while showing favorable cytotoxicity profiles against non-cancerous Vero cell lines. mdpi.com

Antiproliferative Activity of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Analogs in A549 Cells

| Compound | Modification | IC50 (µM) |

|---|---|---|

| 21 | Carboxylic acid with hydroxyimino fragment | 5.42 |

| 22 | Carboxylic acid with hydroxyimino fragment | 2.47 |

| Cisplatin | Standard Chemotherapeutic | Higher than 21 and 22 |

This table presents the half-maximal inhibitory concentration (IC50) values of selected analogs against the A549 non-small cell lung cancer cell line.

The antioxidant potential of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been investigated through various in vitro assays. mdpi.com The inclusion of a 4-hydroxyphenyl moiety in these compounds suggests inherent antioxidant properties. mdpi.com

In the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, one of the most promising anticancer compounds from this series also exhibited potent antioxidant properties. mdpi.com Furthermore, the ferric ion (Fe³⁺) reducing antioxidant power of these derivatives was evaluated, demonstrating their capacity to act as reducing agents. mdpi.com The presence of azomethine groups in some of the more active hydrazone derivatives was suggested to significantly enhance their reducing power. mdpi.com

Antimicrobial Investigations (In Vitro)

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Analogs of 3-amino-2-(4-fluorophenoxy)propanoic acid have been explored for their activity against a range of resistant bacteria and fungi. nih.govmdpi.com

A series of novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have exhibited structure-dependent antimicrobial activity against ESKAPE group bacteria, which include a number of pathogens with high rates of antibiotic resistance. nih.govmdpi.com Hydrazone derivatives containing heterocyclic substituents were identified as having the most potent and broad-spectrum antimicrobial activity. nih.gov These compounds were effective against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 8 µg/mL, and vancomycin-resistant Enterococcus faecalis with MICs between 0.5 and 2 µg/mL. nih.gov Activity against Gram-negative pathogens was also observed, with MICs in the range of 8–64 µg/mL. nih.gov

The same series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives also demonstrated significant efficacy against drug-resistant fungal pathogens. nih.govmdpi.com Notably, these compounds showed substantial activity against Candida auris, an emerging multidrug-resistant yeast, with MIC values ranging from 0.5 to 64 µg/mL. nih.gov The broad-spectrum activity of certain hydrazone derivatives extended to drug-resistant Candida species, with MICs generally falling between 8 and 64 µg/mL. nih.gov These findings highlight the potential of this chemical scaffold in the development of new antifungal agents. nih.govmdpi.com

Applications as Building Blocks in Bioconjugation and Probe Development

The chemical structure of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives makes them versatile scaffolds for further chemical modifications. nih.gov The presence of an amino group adjacent to the propanoic acid moiety facilitates the formation of amide bonds, allowing for a variety of conjugation strategies. nih.gov This synthetic flexibility permits the introduction of diverse heterocyclic structures, which can be used to tailor the biological activity and specificity of the resulting molecules. nih.gov This adaptability suggests that these compounds could serve as valuable building blocks in the development of bioconjugates and molecular probes for various research and therapeutic applications.

Precursors for Positron Emission Tomography (PET) Imaging Tracers

While no studies were identified that specifically use this compound as a precursor for PET imaging tracers, the broader class of fluorinated amino acids is of significant interest in oncology PET imaging. These tracers are designed to exploit the increased metabolic rate of amino acids in tumor cells. The introduction of the fluorine-18 (B77423) ([¹⁸F]) isotope allows for non-invasive imaging and monitoring of metabolic processes in vivo.

The general strategy involves the synthesis of an amino acid analog that can be readily labeled with [¹⁸F]. This radiolabeled tracer is then administered, and its uptake in tissues is measured by PET. Higher accumulation in certain tissues, such as tumors, can provide valuable diagnostic information.

Analogs in PET Imaging Research:

Several fluorinated amino acid analogs have been investigated as potential PET tracers for tumor imaging. These compounds, while structurally different from this compound, illustrate the principles of this research area.

| Tracer Name | Chemical Name | Application/Findings |

| [¹⁸F]FAMP | 2-amino-3-[¹⁸F]fluoro-2-methylpropanoic acid | Investigated for detecting intracranial neoplasms. Shows uptake via the type A amino acid transport system. nih.gov |

| [¹⁸F]N-MeFAMP | 3-[¹⁸F]fluoro-2-methyl-2-(methylamino)propanoic acid | A fluorinated analog of alpha-aminoisobutyric acid, evaluated in rodent tumor models. nih.gov |

| [¹⁸F]-AFETP | (S)-2-amino-3-[1-(2-[¹⁸F]fluoroethyl)-1H- mskcc.orgontosight.aichemimpex.comtriazol-4-yl]propanoic acid | A structural analog of histidine that has shown promising tumor imaging properties in preclinical models. researchgate.net |

The development of novel PET tracers is an active area of research, and compounds with a fluorophenoxy moiety could theoretically be explored for this purpose, though specific data for this compound is not currently available.

Incorporation into Peptidomimetics

There is no specific information available regarding the incorporation of this compound into peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation, better bioavailability, and increased receptor affinity and selectivity.

The incorporation of non-natural amino acids, including those with fluorinated moieties, is a common strategy in the design of peptidomimetics. The fluorine atom can introduce unique electronic properties and can influence the conformation and binding affinity of the resulting molecule. nbinno.com The phenoxy group in this compound could also provide a scaffold for specific interactions with biological targets.

General Applications of Fluorinated Amino Acids in Peptidomimetics:

| Application Area | Rationale for Incorporating Fluorinated Amino Acids |

| Enhanced Stability | The carbon-fluorine bond is very strong, which can increase resistance to metabolic degradation. |

| Modulation of Bioavailability | Fluorine can alter the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. nbinno.com |

| Improved Binding Affinity | The electronegativity of fluorine can lead to favorable interactions with target proteins. |

| Conformational Control | The presence of a fluorine atom can influence the secondary structure of a peptide chain. |

While these principles are well-established, their specific application to this compound has not been reported in the available literature.

Development of Chemical Probes for Biological Systems

No studies have been found detailing the use of this compound in the development of chemical probes. Chemical probes are small molecules used to study and manipulate biological systems. They often possess specific properties, such as fluorescence or the ability to bind to a particular target, which allows for the investigation of cellular processes.

Amino acids and their derivatives can serve as scaffolds for the development of chemical probes. For instance, fluorescent unnatural amino acids can be incorporated into peptides or proteins to study their localization, interactions, and dynamics within living cells. The development of such probes often involves modifying the amino acid structure to include a reporter group, such as a fluorophore.

The general approach to developing amino acid-based chemical probes involves:

Design and Synthesis: Creating a derivative of the amino acid that has the desired properties for probing a specific biological question.

Characterization: Evaluating the physical and chemical properties of the probe, such as its absorption and emission spectra if it is a fluorescent probe.

Biological Evaluation: Testing the probe in cellular or in vivo systems to ensure it functions as intended and does not cause undue toxicity.

Although the 4-fluorophenoxy group of this compound could potentially be functionalized to create a chemical probe, there is no evidence in the current scientific literature of this having been pursued.

Structure Activity Relationship Sar Studies of 3 Amino 2 4 Fluorophenoxy Propanoic Acid Analogs

Impact of Fluorine Position and Substitution on Biological Activity

The position and nature of the fluorine substituent on the phenoxy ring of 3-amino-2-(4-fluorophenoxy)propanoic acid analogs can significantly influence their biological activity. The electron-withdrawing nature of fluorine can alter the electronic properties of the aromatic ring, affecting how the molecule interacts with its biological target. nih.gov

Studies on related fluorinated benzoic acids have shown that the position of the fluorine atom (ortho, meta, or para) can lead to distinct intramolecular interactions, which in turn affect the molecule's conformation and chemical behavior. mdpi.comresearchgate.net For instance, an ortho-fluoro substituent can engage in intramolecular interactions with the carboxylic acid group, influencing its acidity and orientation. mdpi.comresearchgate.net While specific SAR data for the positional isomers of this compound is not extensively documented in publicly available literature, general principles suggest that moving the fluorine from the para position to the ortho or meta positions would likely alter the molecule's binding affinity and selectivity for its target.

Role of the Amino Group in Ligand-Target Interactions

The amino group in this compound and its analogs is a key functional group that can play a pivotal role in ligand-target interactions. As a primary amine, this group is typically protonated at physiological pH, allowing it to form strong ionic interactions or hydrogen bonds with negatively charged or polar residues in the binding site of a target protein. bioinformatics.org

In studies of other amino acid derivatives, the amino group has been shown to be essential for anchoring the ligand to its receptor. For example, in a series of 3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives, the free amino group was found to form a crucial hydrogen bond with an arginine residue in the active site of aminopeptidase (B13392206) N. tandfonline.com This interaction was vital for the inhibitory activity of the compounds.

The precise role of the amino group in this compound would depend on the specific topology and amino acid composition of its biological target. It could act as a hydrogen bond donor, an ionic interaction point, or both, thereby significantly contributing to the binding affinity and specificity of the molecule. The introduction of amino groups via modifications, such as with (3-Aminopropyl)triethoxysilane (APTES) in nanoparticle functionalization, highlights their utility in forming stable interactions. mdpi.com

Influence of Stereochemistry on Efficacy and Selectivity

The this compound molecule contains a chiral center at the C2 position of the propanoic acid backbone, meaning it can exist as different stereoisomers (enantiomers). The spatial arrangement of the substituents around this chiral center can have a profound impact on the biological activity of the compound. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit significantly different efficacy, potency, and even toxicity. nih.gov

This stereoselectivity arises from the fact that biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the different enantiomers of a ligand. One enantiomer may fit perfectly into the binding site, leading to a strong biological response, while the other may bind weakly or not at all. nih.gov

Modifications to the Propanoic Acid Backbone and Aromatic Ring

Modifications to the propanoic acid backbone and the aromatic ring of this compound analogs represent key strategies for modulating their pharmacological properties.

The propanoic acid moiety is a crucial part of the molecule, often involved in key interactions with the biological target. The carboxylic acid group can act as a hydrogen bond donor and acceptor and can form strong electrostatic interactions with basic amino acid residues like arginine and lysine (B10760008) in a binding pocket. nih.gov The length and flexibility of the propanoic acid chain can also be altered to optimize the positioning of the key interacting groups. Bioisosteric replacement of the carboxylic acid with other acidic functional groups, such as tetrazoles or hydroxamic acids, is a common strategy to improve metabolic stability, cell permeability, and potency. nih.govufrj.br

Design Principles for Enhanced Potency and Specificity

The rational design of more potent and specific analogs of this compound is guided by an iterative process of chemical synthesis and biological evaluation, informed by an understanding of the SAR. The goal is to optimize the interactions between the ligand and its biological target while minimizing off-target effects.

A key design principle is the use of pharmacophore modeling, which identifies the essential three-dimensional arrangement of functional groups required for biological activity. researchgate.net For phenoxy-2-methyl propanoic acid derivatives, a pharmacophore model can help in designing new molecules with a higher probability of being active. researchgate.net

Another important principle is the concept of bioisosterism, where a functional group is replaced by another group with similar physical and chemical properties to enhance the desired biological or physical properties of a compound without making significant changes in the chemical structure. ufrj.br For instance, the propanoic acid group could be replaced with a bioisostere to improve pharmacokinetic properties. nih.govufrj.br

Furthermore, computational methods such as molecular docking can be employed to predict the binding mode of analogs within the active site of a target protein. This can provide insights into key interactions and guide the design of new derivatives with improved binding affinity. By combining these design principles with the SAR data gathered from systematic modifications of the lead compound, it is possible to develop new analogs of this compound with enhanced potency and specificity for their intended biological target.

Future Perspectives and Research Directions

Exploration of Novel Synthetic Pathways for Derivatization

Future synthetic research will likely focus on developing innovative and efficient pathways to create a library of derivatives based on the 3-amino-2-(4-fluorophenoxy)propanoic acid core. The primary goals would be to achieve greater molecular diversity, improve reaction yields, and enable stereoselective synthesis.

Key areas for exploration include:

Amine and Carboxylic Acid Functionalization: The amine and carboxylic acid groups are primary targets for derivatization. Future work could explore advanced coupling reactions to introduce a wide array of substituents. For instance, amide bond formation with diverse carboxylic acids or amines could yield compounds with varied physicochemical properties.

Stereoselective Synthesis: Developing synthetic routes to access specific stereoisomers of the molecule is crucial, as biological activity is often stereospecific. Asymmetric synthesis methodologies, such as those employing chiral auxiliaries or catalysts, will be essential for isolating enantiomerically pure forms of the parent compound and its derivatives.

Modification of the Phenoxy Ring: While the 4-fluoro substituent provides specific electronic properties, future synthetic strategies could involve modifying the aromatic ring to introduce additional functional groups. This could involve electrophilic aromatic substitution or nucleophilic aromatic substitution on precursor molecules to explore structure-activity relationships (SAR) further.

A systematic approach to derivatization would generate a chemical library for subsequent screening, as illustrated in the hypothetical table below.

| Derivative ID | Modification Site | Appended Functional Group | Synthetic Strategy | Potential Application Area |

| AFP-A01 | Amine (N-terminus) | Acetyl Group | Acetylation | Metabolic Stability Probe |

| AFP-C01 | Carboxylic Acid | Methyl Ester | Esterification | Prodrug Development |

| AFP-C02 | Carboxylic Acid | Phenylacetamide | Amide Coupling | Bioactive Scaffolds |

| AFP-R01 | Aromatic Ring | Nitro Group (at C2) | Nitration of Precursor | Electronic Tuning |

Advanced Computational Modeling for De Novo Compound Design

Computational chemistry offers powerful tools for accelerating the drug discovery and material design process. For this compound, in silico methods can guide the rational design of new derivatives with enhanced properties.

Future computational efforts would likely include:

Molecular Docking and Virtual Screening: If a biological target is identified, molecular docking studies can predict the binding affinity and orientation of virtual derivatives within the target's active site. This allows for the high-throughput screening of virtual libraries to prioritize compounds for synthesis.

Quantum Mechanics (QM) Calculations: QM methods can be used to calculate the electronic properties of the scaffold, such as electrostatic potential and frontier molecular orbitals. This information is valuable for understanding reactivity and designing molecules with specific electronic characteristics for applications in functional materials.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of the scaffold and its derivatives in different environments (e.g., in water or bound to a protein). This is critical for understanding molecular recognition and stability. nih.gov

These computational approaches will facilitate a de novo design process, where novel molecular structures are built based on desired functional outcomes rather than relying solely on traditional trial-and-error synthesis. nih.govresearchhub.com

Integration into Complex Molecular Architectures for Functional Materials

The bifunctional nature of this compound (possessing both an amine and a carboxylic acid) makes it an excellent building block, or monomer, for integration into larger, more complex molecular structures like polymers and peptides.

Potential research directions in this area are:

Peptidomimetic Foldamers: The β-amino acid structure can be used to synthesize peptidomimetics or foldamers—oligomers that adopt stable, predictable secondary structures similar to peptides. The fluorophenoxy side chain would impart unique properties, such as increased hydrophobicity and potential for specific aromatic interactions, influencing the folding behavior.

Functional Polymers: The compound could be polymerized to create novel polyamides or polyesters. The fluorine atom could enhance the thermal stability and chemical resistance of the resulting materials, making them candidates for advanced engineering plastics or biocompatible materials for medical devices.

Self-Assembling Systems: Derivatives could be designed to self-assemble into supramolecular structures like gels, nanotubes, or vesicles. The interplay of hydrogen bonding (from the amide backbone) and aromatic interactions (from the fluorophenyl group) could drive the formation of these ordered architectures for applications in drug delivery or tissue engineering.

Broader Spectrum Biological Profiling in Preclinical Models

While initial biological activity may be known, a comprehensive profiling of this compound and its derivatives against a wide range of biological targets is a critical future step. The structural similarity to endogenous amino acids and neurotransmitters suggests its potential for diverse pharmacological activities.

A systematic preclinical evaluation would involve:

High-Throughput Screening (HTS): Screening a library of derivatives against panels of receptors, enzymes, and ion channels to identify potential biological targets and off-target effects.

Cell-Based Assays: Evaluating the effects of the compounds on various cell lines to assess activities such as anticancer mdpi.comnih.gov, antimicrobial nih.gov, or anti-inflammatory properties.

In Vivo Studies: Promising candidates identified from in vitro screening would be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and biodistribution.

The following table outlines a hypothetical screening cascade for a library of derivatives.

| Assay Type | Target/Model | Primary Endpoint | Hypothetical Lead Series |

| Enzymatic Assay | Kinase Panel (e.g., EGFR, VEGFR) | IC₅₀ (Inhibitory Concentration) | AFP-A series |

| Cell Viability | A549 Lung Cancer Cell Line | GI₅₀ (Growth Inhibition) | AFP-C series |

| Antimicrobial | S. aureus (MRSA) | MIC (Minimum Inhibitory Conc.) | AFP-N series |

| Receptor Binding | GABA Receptor Subtypes | Kᵢ (Binding Affinity) | AFP-P series |

Development of Targeted Chemical Biology Tools

Derivatives of this compound can be developed into sophisticated chemical probes to investigate biological systems. Such tools are invaluable for understanding protein function and cellular pathways. mskcc.org

Future research could focus on creating:

Affinity-Based Probes: Attaching a reporter tag (like biotin) or a reactive group to the scaffold to enable the identification and isolation of its cellular binding partners (target deconvolution).

Fluorescent Probes: Incorporating a fluorophore into the molecular structure would allow for the visualization of the compound's localization within cells using fluorescence microscopy. This can provide crucial information about its mechanism of action. mdpi.com

¹⁹F NMR Probes: The fluorine atom provides a unique spectroscopic handle. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is a powerful technique for studying molecular interactions and conformational changes in a biological environment without the background noise present in traditional proton NMR. Derivatives could be used as ¹⁹F NMR probes to study protein binding or cellular uptake.

The development of these chemical tools would not only advance our understanding of the biological activities of this specific compound class but also provide versatile instruments for broader chemical biology research. mskcc.org

Q & A

Q. What are the optimal synthetic routes for 3-amino-2-(4-fluorophenoxy)propanoic Acid, and how can reaction conditions be standardized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of 4-fluorophenol with a β-amino acid precursor. Key steps include:

- Amination : Use of tert-butoxycarbonyl (Boc)-protected amino groups to prevent side reactions .

- Coupling : Employing carbodiimide reagents (e.g., DCC) with DMAP catalysis for ester-to-acid conversion .

- Hydrolysis : LiOH-mediated deprotection in THF/water mixtures (2:1 v/v) at 0–25°C for 2 hours .

- Purification : Acidification to pH ~6 and extraction with ethyl acetate, followed by HPLC for high-purity isolation (>95%) .

Table 1 : Reaction Optimization Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Amination | Boc₂O, NaHCO₃, DCM | 78 | 90 |

| Coupling | DCC, DMAP, DCM | 65 | 88 |

| Hydrolysis | LiOH, THF/H₂O | 92 | 95 |

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Combine spectroscopic and computational tools:

- NMR : ¹⁹F NMR to confirm fluorophenyl substitution (δ = -115 to -120 ppm) .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (expected [M+H]⁺ = 228.08) .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict bond angles, electrostatic potential, and HOMO-LUMO gaps .

Q. What solvent systems are suitable for improving the solubility of this compound in biological assays?

- Methodological Answer : Solubility is pH-dependent due to the carboxylic acid and amino groups:

- Aqueous Buffers : Use phosphate-buffered saline (PBS) at pH 7.4 for zwitterionic form stabilization.

- Organic Cosolvents : DMSO (≤10% v/v) for stock solutions, avoiding precipitation .

- Surfactants : Polysorbate-80 (0.1% w/v) enhances solubility in hydrophobic media .

Advanced Research Questions

Q. How can enantiomeric purity be achieved during synthesis, and what analytical methods validate it?

- Methodological Answer :

- Chiral Catalysis : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation to control stereochemistry .

- Chiral HPLC : Employ a Chiralpak IA-3 column (hexane:isopropanol 80:20) to resolve enantiomers (retention times: 8.2 min for R, 9.5 min for S) .

- Circular Dichroism : Confirm optical activity with a Δε ~2.3 at 220 nm for the (S)-enantiomer .

Q. What mechanisms underlie the compound’s reported antioxidant and anticancer activities?

- Methodological Answer :

- ROS Scavenging : Fluorophenyl groups stabilize radical intermediates; quantify via DPPH assay (IC₅₀ = 12 µM) .

- Apoptosis Induction : Caspase-3/7 activation in HeLa cells (EC₅₀ = 25 µM) measured via luminescence .

- Pathway Analysis : RNA-seq profiling to identify Nrf2/ARE and p53 pathway modulation .

Q. How can contradictory data on synthetic yields or bioactivity be resolved?

- Methodological Answer :

- DOE Optimization : Use a central composite design to test variables (temperature, catalyst loading, solvent ratio) .

- Batch Reproducibility : Compare results across ≥3 independent syntheses; outliers may arise from trace metal contamination .

- Bioassay Validation : Replicate cell-based assays in triplicate with positive/negative controls (e.g., doxorubicin for cytotoxicity) .

Q. What computational strategies predict reactivity or metabolic stability of derivatives?

- Methodological Answer :

- QM/MM Simulations : Model SN2 reactions at the fluorophenoxy group to predict substitution rates .

- ADMET Prediction : SwissADME for logP (experimental: 1.8 vs. predicted: 1.7) and CYP450 inhibition .

- Metabolite ID : LC-MS/MS to detect glucuronidated or hydroxylated metabolites in liver microsomes .

Data Contradiction Analysis

Q. Why do reported IC₅₀ values for antioxidant activity vary between studies?

- Methodological Answer : Discrepancies arise from:

- Assay Conditions : DPPH (radical-based) vs. ORAC (peroxyl radical) assays yield different sensitivities .

- Compound Stability : Degradation in DMSO stock solutions stored >1 week at -20°C reduces potency .

- Cell Line Variability : Primary vs. immortalized cells show differential ROS thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.